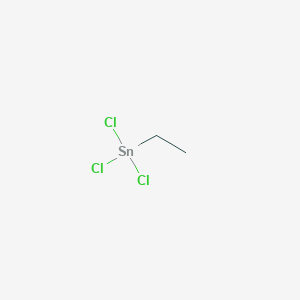
Stannane, ethyltrichloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, ethyltrichloro- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a colorless liquid that is soluble in organic solvents and reacts with water to form hydrochloric acid and ethylsilanetriol. The compound is also known as ethyltrichlorostannane, and its chemical formula is C2H5Cl3Sn.
Wirkmechanismus
The mechanism of action of stannane, ethyltrichloro- is not well understood. However, it is believed to act by disrupting cellular processes, such as DNA synthesis and cell division. The compound may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
Stannane, ethyltrichloro- has been shown to have both biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells, and it has also been shown to have antiviral activity against certain viruses, such as herpes simplex virus.
Vorteile Und Einschränkungen Für Laborexperimente
Stannane, ethyltrichloro- has several advantages for use in lab experiments. It is a stable and easily accessible compound that can be synthesized in large quantities. It is also relatively inexpensive compared to other organotin compounds.
However, there are also limitations associated with the use of stannane, ethyltrichloro- in lab experiments. The compound is highly reactive and can react with water to form hydrochloric acid and ethylsilanetriol. It is also toxic and can cause skin and eye irritation upon contact.
Zukünftige Richtungen
There are several future directions for research on stannane, ethyltrichloro-. One area of research is the development of new synthetic methods for the compound. Another area of research is the study of its potential therapeutic applications, particularly in the treatment of cancer and viral infections.
In material science, future research could focus on the development of new applications for stannane, ethyltrichloro- in the production of electronic devices and as a corrosion inhibitor for metals. Further studies could also be conducted to better understand the mechanism of action of the compound and its physiological effects.
Conclusion:
Stannane, ethyltrichloro- is a chemical compound that has potential applications in various fields, including organic synthesis, material science, and biomedical research. The compound has been extensively studied for its potential therapeutic applications, and it has also been used as a precursor for the synthesis of organotin compounds and tin oxide nanoparticles. Despite its advantages, there are also limitations associated with the use of stannane, ethyltrichloro- in lab experiments. Further research is needed to better understand the mechanism of action of the compound and its potential applications in various fields.
Synthesemethoden
The synthesis method of stannane, ethyltrichloro- involves the reaction of ethyltrichlorosilane with metallic tin in the presence of a catalyst. The reaction takes place at high temperature and pressure, and the resulting product is purified through distillation.
Wissenschaftliche Forschungsanwendungen
Stannane, ethyltrichloro- has been extensively studied for its potential applications in various fields, including organic synthesis, material science, and biomedical research. The compound is used as a reagent in organic synthesis reactions, such as the reduction of aldehydes and ketones to alcohols. It is also used as a precursor for the synthesis of organotin compounds, which have applications in the production of polymers, plastics, and coatings.
In material science, stannane, ethyltrichloro- has been used as a precursor for the synthesis of tin oxide nanoparticles, which have applications in the production of electronic devices, such as solar cells and gas sensors. The compound has also been studied for its potential use as a corrosion inhibitor for metals.
In biomedical research, stannane, ethyltrichloro- has been studied for its potential therapeutic applications. It has been shown to have antitumor activity against various cancer cell lines, and it has also been studied for its potential use as an antiviral agent.
Eigenschaften
CAS-Nummer |
1066-57-5 |
|---|---|
Produktname |
Stannane, ethyltrichloro- |
Molekularformel |
C2H5Cl3Sn |
Molekulargewicht |
254.1 g/mol |
IUPAC-Name |
trichloro(ethyl)stannane |
InChI |
InChI=1S/C2H5.3ClH.Sn/c1-2;;;;/h1H2,2H3;3*1H;/q;;;;+3/p-3 |
InChI-Schlüssel |
MEBRQLCKPRKBOH-UHFFFAOYSA-K |
SMILES |
CC[Sn](Cl)(Cl)Cl |
Kanonische SMILES |
CC[Sn](Cl)(Cl)Cl |
Andere CAS-Nummern |
1066-57-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamide](/img/structure/B86910.png)
